molecular formula C16H14N2O2 B1401431 Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate CAS No. 175153-33-0

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate

Cat. No. B1401431
CAS RN: 175153-33-0
M. Wt: 266.29 g/mol
InChI Key: BFJJNXCJBZHHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, and others .


Synthesis Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been summarized .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused ring system with nitrogen atoms .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Scientific Research Applications

Synthesis and Chemical Applications

  • Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate and its derivatives have been synthesized through various chemical reactions, contributing to the field of organic synthesis. For example, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized using related ethyl compounds, showcasing the potential of these compounds in the creation of new chemical entities (Goli-Garmroodi et al., 2015). Similarly, a study by (Li et al., 2013) demonstrated the synthesis of imidazo[1,2-a]pyridines through a microwave-assisted three-component domino reaction, highlighting the versatility and efficiency of processes involving such compounds.

Biological Activity and Pharmaceutical Potential

  • This compound derivatives have shown potential in pharmaceutical research. For instance, the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents were explored, although significant antisecretory activity was not observed, some compounds exhibited cytoprotective properties (Starrett et al., 1989). Moreover, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Molecular Structure and Crystallography

  • The study of the molecular structure of this compound derivatives has contributed to the field of crystallography. Research by (Ge et al., 2011) on ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate, a related compound, provided insights into the dihedral angles and intermolecular hydrogen bonding, enhancing our understanding of the structural characteristics of such compounds.

Development of Anti-Inflammatory Agents

  • Ethyl imidazo[1,2-a]pyridin-2-acetates, related to this compound, have been investigated for their anti-inflammatory activity. This showcases the potential of these compounds in the development of new anti-inflammatory drugs (Abignente et al., 1976).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research involve the development of new synthetic methods, exploration of new biological activities, and the design of new drugs .

Biochemical Analysis

Biochemical Properties

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced phosphorylation of downstream targets and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant adverse effects . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.

properties

IUPAC Name

ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-18-10-4-3-5-15(18)17-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJJNXCJBZHHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744033
Record name Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175153-33-0
Record name Ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.